2-Cyclopropyl-7-nitro-9H-fluorene
Description
2-Cyclopropyl-7-nitro-9H-fluorene is a nitro-substituted fluorene derivative characterized by a cyclopropyl group at position 2 and a nitro (-NO₂) group at position 7 of the fused aromatic ring system. Fluorene derivatives are widely studied for their electronic properties, stability, and applications in organic synthesis and materials science.
Properties
Molecular Formula |
C16H13NO2 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-cyclopropyl-7-nitro-9H-fluorene |
InChI |
InChI=1S/C16H13NO2/c18-17(19)14-4-6-16-13(9-14)8-12-7-11(10-1-2-10)3-5-15(12)16/h3-7,9-10H,1-2,8H2 |
InChI Key |
RPLNYKITSGJVAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-7-nitro-9H-fluorene can be achieved through several synthetic routes. One common method involves the nitration of 2-Cyclopropyl-9H-fluorene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the regioselectivity and yield of the desired product.
Another approach involves the cyclopropanation of 7-nitro-9H-fluorene. This can be achieved using the Corey-Chaykovsky reaction, where fluorene-9-one azine reacts with dimethyloxosulfonium methylide to form the cyclopropyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclopropanation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-7-nitro-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cyclopropyl Ring Opening: The cyclopropyl group can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of different products.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Cyclopropyl Ring Opening: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 2-Cyclopropyl-7-amino-9H-fluorene.
Substitution: Various substituted fluorenes depending on the nucleophile used.
Ring Opening: Linear or branched products depending on the reaction conditions.
Scientific Research Applications
2-Cyclopropyl-7-nitro-9H-fluorene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of other complex molecules.
Biology: Acts as a fluorescent label for proteins, facilitating their study and analysis.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-7-nitro-9H-fluorene involves its interaction with biological molecules through multiple mechanisms, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The nitro group can undergo reduction to form reactive intermediates that can covalently bind to DNA, RNA, and proteins, leading to various biological effects .
Comparison with Similar Compounds
Research Findings and Limitations
Electronic and Spectroscopic Behavior
- Nitro Group Effects : The nitro group in 2-nitro-9H-fluorene is a strong electron-withdrawing group, leading to redshifted UV-Vis absorption compared to unsubstituted fluorene. The cyclopropyl group in the target compound may moderate this effect due to its electron-donating character .
- Steric Effects : The cyclopropyl group at position 2 may hinder planarization of the fluorene ring, reducing conjugation efficiency and fluorescence quantum yield.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
